N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride hydrate
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Overview
Description
N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride hydrate is a chemical compound with the molecular formula C7H13N3·ClH·H2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride hydrate typically involves the reaction of N-methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine with hydrochloric acid in the presence of water. The reaction conditions usually include controlled temperature and pH to ensure the formation of the desired hydrate form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process often includes purification steps such as crystallization or recrystallization to achieve high purity levels required for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine
- 4-Methyl-1H-pyrazole
- N-Methyl-1H-pyrazole
Uniqueness
N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride hydrate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-methyl-2-(4-methylpyrazol-1-yl)ethanamine;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH.H2O/c1-7-5-9-10(6-7)4-3-8-2;;/h5-6,8H,3-4H2,1-2H3;1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKKUFICBIAWJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCNC.O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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